molecular formula C23H29Cl2N5O B5050059 2-[4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride

2-[4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride

Cat. No.: B5050059
M. Wt: 462.4 g/mol
InChI Key: LGBZISBHCUVUIT-UHFFFAOYSA-N
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Description

2-[4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]piperazin-1-yl]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another class of compounds with similar structural features and biological activities.

    Benzimidazole: Known for its broad range of pharmacological properties.

    Piperazine derivatives: Widely studied for their therapeutic potential.

Uniqueness

2-[4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]piperazin-1-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[4-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O.2ClH/c29-17-16-26-12-10-25(11-13-26)14-15-27-22(19-6-2-1-3-7-19)18-28-21-9-5-4-8-20(21)24-23(27)28;;/h1-9,18,29H,10-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBZISBHCUVUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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